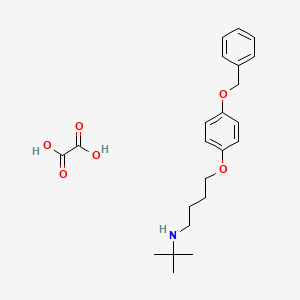![molecular formula C19H29ClN2O5 B4001471 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001471.png)
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid
Descripción general
Descripción
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a chlorophenoxyethyl moiety. The presence of oxalic acid further adds to its chemical complexity.
Aplicaciones Científicas De Investigación
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of 2-(2-Tert-butyl-4-chlorophenoxy)ethyl bromide, which is then reacted with 4-methylpiperazine under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-ethylpiperazine
- 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine
- 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylmorpholine
Uniqueness
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl and chlorophenoxy groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O.C2H2O4/c1-17(2,3)15-13-14(18)5-6-16(15)21-12-11-20-9-7-19(4)8-10-20;3-1(4)2(5)6/h5-6,13H,7-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNGPDTYGWNOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001394.png)

![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole](/img/structure/B4001420.png)
![N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001425.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001432.png)


![N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4001454.png)
![methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001457.png)
![1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4001460.png)
![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4001463.png)


![N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4001499.png)
